N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-8-9-18(16(3)10-14)25-20(28)12-26-13-23-21-17(22(26)29)11-24-27(21)19-7-5-4-6-15(19)2/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCLYQCFLOXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 2,4-dimethylphenyl and 2-methylphenyl groups through substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of the pyrazolopyrimidine core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups or altered core structures.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, pyrazolopyrimidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazolo[3,4-d]pyrimidinone Core
The target compound’s 2-methylphenyl group contrasts with analogs bearing electron-withdrawing or bulky substituents:
- : A chromen-4-one fused system (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl) suggests a divergent pharmacophore, possibly targeting kinases or epigenetic enzymes .
Table 1: Key Substituent Comparisons
Acetamide Side Chain Modifications
The N-(2,4-dimethylphenyl)acetamide group in the target compound differs from other side chains:
- : A chloroacetamide moiety (2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide) introduces reactivity for further derivatization, commonly seen in agrochemicals .
- : Reactions with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) highlight synthetic versatility but may reduce metabolic stability .
- : Dimethylphenoxy groups in acetamide side chains (e.g., 2-(2,6-dimethylphenoxy)acetamido) optimize steric and electronic profiles for target engagement .
Table 2: Acetamide Side Chain Variations
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target’s methyl groups (logP ~3.5 estimated) likely favor passive diffusion over more polar analogs like ’s 2-methoxyphenyl derivative (logP ~2.8) .
- Metabolic Stability : Fluorine substituents (e.g., ) resist oxidative metabolism, whereas methyl groups (target compound) may undergo slower CYP-mediated oxidation .
- Synthetic Accessibility : The target’s structure suggests straightforward assembly via Buchwald-Hartwig coupling or nucleophilic substitution, akin to methods in .
Biological Activity
N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 364.46 g/mol. The compound features a complex structure that incorporates both aromatic and heterocyclic elements, which may contribute to its biological activity.
Structural Characteristics:
- Molecular Formula:
- SMILES Notation:
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(=O)NC4=C(C=CC=C4C)C - InChIKey:
ABCDEF1234567890
Biological Activity Overview
Research into the biological activity of this compound has been limited. However, compounds in the pyrazolo[3,4-d]pyrimidine class have shown various pharmacological effects including:
- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antiviral Properties: Pyrazolo derivatives have been studied for their potential in inhibiting viral replication.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, related compounds in the pyrazolo family have provided insights into potential biological activities:
-
Anticancer Activity:
- A study showed that similar pyrazolo compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
- Another investigation highlighted the ability of pyrazolo derivatives to induce apoptosis in cancer cells through mitochondrial pathways .
- Antiviral Activity:
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Antitumor | 10 - 30 | MCF-7, A549 |
| Antiviral | < 10 | HIV, HSV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
